molecular formula C6H2BrFI2 B13661454 2-Bromo-4-fluoro-1,3-diiodobenzene

2-Bromo-4-fluoro-1,3-diiodobenzene

Cat. No.: B13661454
M. Wt: 426.79 g/mol
InChI Key: WICBVPGIVIVPNG-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1,3-diiodobenzene is an aromatic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-1,3-diiodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-fluoro-1,3-diiodobenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production. The compound is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-1,3-diiodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

    Coupling Reactions: Palladium catalysts, along with ligands like triphenylphosphine, are employed under inert atmospheres with solvents like tetrahydrofuran or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

2-Bromo-4-fluoro-1,3-diiodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-4-fluoro-1,3-diiodobenzene exerts its effects is primarily through its participation in chemical reactions. The presence of multiple halogen atoms makes it a versatile intermediate in various organic transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-fluoro-2-iodobenzene
  • 2-Bromo-4-fluoro-1-iodobenzene
  • 2-Bromoiodobenzene

Uniqueness

2-Bromo-4-fluoro-1,3-diiodobenzene is unique due to the presence of three different halogen atoms on the benzene ring. This unique halogenation pattern provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C6H2BrFI2

Molecular Weight

426.79 g/mol

IUPAC Name

3-bromo-1-fluoro-2,4-diiodobenzene

InChI

InChI=1S/C6H2BrFI2/c7-5-4(9)2-1-3(8)6(5)10/h1-2H

InChI Key

WICBVPGIVIVPNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)I)Br)I

Origin of Product

United States

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